N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(9-8-16-5-2-1-3-6-16)21-10-11-23-12-13-24-20(23)15-17(22-24)18-7-4-14-26-18/h1-7,12-15H,8-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHNLZWGGFBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced under specific conditions.
Substitution: The phenylpropanamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazo[1,2-b]pyrazole moiety can produce dihydro derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-b]pyrazole and furan moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of these compounds can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of signaling pathways critical for tumor growth. A notable study demonstrated that a related compound inhibited the growth of various cancer cell lines by targeting the PI3K/Akt signaling pathway, highlighting the potential of this class of compounds in cancer therapy .
Antiviral Properties
This compound has been investigated for its antiviral properties. Similar compounds have demonstrated effectiveness against various viral targets, including hepatitis C virus (HCV). The structure-function relationship suggests that modifications in the side chains can enhance activity against specific viral strains. A study reported that derivatives of imidazo[1,2-b]pyrazole exhibited significant antiviral activity against HCV by inhibiting viral replication .
Anti-inflammatory Effects
The anti-inflammatory properties of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide have also been evaluated. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases .
Materials Science Applications
The unique electronic properties of the imidazo[1,2-b]pyrazole core make this compound a candidate for use in organic electronics. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties can be tuned for efficient light emission.
- Organic Photovoltaics : Its ability to facilitate charge transport makes it suitable for solar cell applications.
Research has shown that similar compounds can improve the efficiency of OLEDs when used as emitting layers due to their favorable energy levels and stability .
Organic Synthesis Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds. The multi-step synthesis process typically involves:
- Formation of the Imidazo[1,2-b]pyrazole Core : Achieved through cyclization reactions.
- Introduction of the Furan Ring : Functionalization via coupling reactions.
- Attachment of the Ethyl Linker : Alkylation reactions are employed.
- Final Acylation Step : Introducing the phenylpropanamide group enhances biological activity.
These synthetic routes are optimized for scalability and yield, often employing continuous flow chemistry techniques .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The furan and imidazo[1,2-b]pyrazole moieties can bind to enzymes or receptors, modulating their activity. The phenylpropanamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole Derivatives (EP3 348 550A1)
The European patent application (EP3 348 550A1) describes benzothiazole-based analogs, such as N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide and N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide .
| Feature | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Imidazo[1,2-b]pyrazole | Benzothiazole |
| Key Substituents | Furan-2-yl, phenylpropanamide | Sulfamoyl, nitro, diphenylacetamide |
| Electronic Effects | Electron-rich furan enhances π-π interactions | Sulfamoyl/nitro groups increase electrophilicity |
| Synthetic Complexity | Likely requires multi-step coupling | Standard benzothiazole cyclization routes |
Benzothiazoles are known for their antimicrobial and anticancer activities. The sulfamoyl and nitro groups in these analogs may improve solubility and target engagement compared to the target compound’s furan-imidazopyrazole core, which could offer superior metabolic stability due to reduced electrophilic susceptibility .
Indazol-Pyridine Derivatives (Compounds 94–96)
Compounds 94–96 from Rajeshwari & Associates’ report feature indazol-pyridine cores with cyclopropane-fused pyrazoles and fluorophenyl acetamide substituents .
| Feature | Target Compound | Indazol-Pyridine Analogs |
|---|---|---|
| Core Structure | Imidazo[1,2-b]pyrazole | Indazol-pyridine with cyclopropane rings |
| Key Substituents | Phenylpropanamide | Difluoromethyl, fluorophenyl, acetyl/propionamide |
| Stereochemical Complexity | Likely achiral | Chiral centers (S-configuration) |
| Pharmacokinetic Profile | Moderate lipophilicity (phenylpropanamide) | Enhanced CNS penetration (fluorine substituents) |
These analogs utilize fluorine substituents to enhance bioavailability and blood-brain barrier penetration, a feature absent in the target compound. However, the target’s simpler structure may reduce synthetic challenges and off-target interactions .
Furo[2,3-b]pyridine Derivatives (MedChemComm ESM)
The Royal Society of Chemistry’s data includes 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide , which shares a fused furan-pyridine core .
| Feature | Target Compound | Furopyridine Analog |
|---|---|---|
| Core Structure | Imidazo[1,2-b]pyrazole + furan | Furo[2,3-b]pyridine |
| Substituents | Ethyl-phenylpropanamide | Chloro, fluorophenyl, pyrimidinylcyclopropane |
| Binding Interactions | Amide for hydrogen bonding | Carboxamide and pyrimidine for dual H-bonding |
| Therapeutic Potential | Unreported | Likely kinase inhibition (pyrimidine moiety) |
The furopyridine analog’s pyrimidine group suggests applicability in kinase inhibition, whereas the target compound’s imidazopyrazole core may favor alternative targets like inflammatory mediators .
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Introduction of the Furan Ring : The furan moiety is introduced via functionalization reactions, often employing Suzuki-Miyaura coupling techniques.
- Attachment of the Ethyl Linker : Alkylation reactions are used to attach the ethyl linker to the core structure.
- Final Acylation : The final step involves acylation with 3-phenylpropanoyl chloride to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. The compound's mechanism may involve the inhibition of key enzymes such as BRAF(V600E) and EGFR, which are crucial in tumor growth and survival pathways. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity, suggesting that this compound may also share similar properties .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer potential, this compound may possess anti-inflammatory and antimicrobial activities. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial effects against a range of pathogens. The presence of the furan ring is often associated with enhanced antimicrobial properties due to its ability to interact with biological membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural features influencing its bioactivity include:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo[1,2-b]pyrazole core | Essential for anticancer activity |
| Furan ring | Enhances antimicrobial and anti-inflammatory effects |
| Ethyl linker | Affects solubility and bioavailability |
| Phenyl group | Modulates interaction with target proteins |
Case Studies
Several studies have investigated the biological activities of related compounds:
- In Vitro Studies : A study evaluated a series of pyrazole derivatives for their anticancer properties against various cancer cell lines. Compounds similar to this compound exhibited IC50 values indicating potent inhibition of cell proliferation in breast and colon cancer lines.
- Mechanistic Insights : Research focusing on the mechanism of action revealed that some imidazo[1,2-b]pyrazole derivatives could inhibit specific kinases involved in cell signaling pathways related to cancer progression. This suggests that this compound may similarly affect these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
